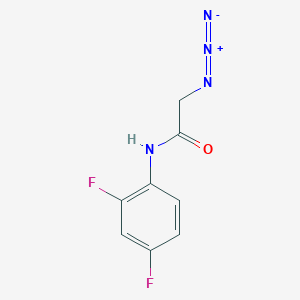

2-azido-N-(2,4-difluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-azido-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N4O/c9-5-1-2-7(6(10)3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFJWUJRPCIVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-azido-N-(2,4-difluorophenyl)acetamide typically involves a two-step process:

- Step 1: Formation of the chloroacetamide intermediate by acylation of the substituted aniline (2,4-difluoroaniline) with chloroacetyl chloride.

- Step 2: Nucleophilic substitution of the chlorine atom in the chloroacetamide with sodium azide to yield the azidoacetamide.

This approach is consistent with general procedures for preparing azidoacetamides reported in the literature.

Detailed Preparation Procedure

2.1. Preparation of Chloroacetamide Intermediate

- Reagents: 2,4-difluoroaniline, chloroacetyl chloride, triethylamine (as base), and an aprotic solvent such as dimethylformamide (DMF).

- Conditions: The substituted aniline is dissolved in DMF and cooled to 0 °C. Triethylamine is added to neutralize the hydrochloric acid generated during acylation. Chloroacetyl chloride is added dropwise over approximately 10 minutes while maintaining the temperature at 0 °C.

- Reaction Time: Stirring at 0 °C for 2 hours, followed by warming to room temperature and stirring for an additional hour.

- Outcome: Formation of 2-chloro-N-(2,4-difluorophenyl)acetamide as a viscous solid or solution.

2.2. Azidation to Form this compound

- Reagents: Sodium azide (NaN3) is added to the reaction mixture containing the chloroacetamide intermediate.

- Conditions: Sodium azide is added in one portion at room temperature, and the mixture is stirred for approximately 12 hours.

- Workup: After completion, the reaction mixture is poured into ice-cold water, causing precipitation of the azidoacetamide product. The solid is filtered, washed with water to remove inorganic salts, and dried.

- Yield and Purity: Quantitative to high yields are reported with proper purification. Crystallization from ethanol or ethanol/water mixtures can be employed to obtain pure crystalline material.

Comparative Data Table of Preparation Parameters

Supporting Research Findings

- The azidation method described is a standard, reliable synthetic route for aromatic azidoacetamides, including fluorinated derivatives, as shown in the Royal Society of Chemistry supporting information.

- The reaction avoids hazardous conditions and provides good to excellent yields, with the azide group introduced cleanly without significant byproducts.

- The procedure has been successfully applied to various substituted anilines, indicating its versatility and adaptability for 2,4-difluorophenyl substitution.

- Characterization data such as melting points, FT-IR spectra (notably azide stretch near 2100 cm⁻¹), and NMR confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitroso compounds.

Reduction: The azido group can be reduced to form amino derivatives.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of alkylated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Azides, including 2-azido-N-(2,4-difluorophenyl)acetamide, are increasingly recognized for their antimicrobial properties. Research indicates that azide-containing compounds can exhibit potent activity against various pathogens, including bacteria and fungi. For instance, derivatives of azides have been shown to inhibit the growth of Mycobacterium tuberculosis (Mtb), with some compounds demonstrating MIC values as low as 0.5 μg/mL . This suggests that this compound could be explored further for its potential as an anti-tubercular agent.

Cancer Research:

The azide functional group is also a valuable tool in cancer research due to its ability to participate in click chemistry reactions. This property allows for the development of targeted drug delivery systems where azides can be conjugated with anticancer agents or imaging agents to enhance therapeutic efficacy and imaging accuracy . The versatility of the azide group facilitates the creation of prodrugs that can be activated selectively in tumor environments.

Organic Synthesis

Synthesis of Heterocycles:

this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Azides are precursors to triazoles and tetrazoles through cycloaddition reactions. These heterocycles have diverse biological activities and are integral to many pharmaceutical compounds . The ability to synthesize these structures from azides underscores the compound's value in organic synthesis.

Click Chemistry:

The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is widely used for the efficient formation of triazole linkages, which are prevalent in drug design and materials science. The use of this compound in such reactions enhances the library of available compounds for screening against various biological targets .

Molecular Biology Applications

Labeling and Imaging:

Azides can be used for labeling biomolecules through bioorthogonal reactions. The unique reactivity of azides allows them to be used as tags for proteins or nucleic acids without interfering with biological processes . This application is crucial for studying cellular mechanisms and tracking molecular interactions within living organisms.

Gene Delivery Systems:

In gene therapy, azide-modified vectors can be developed for more effective delivery of genetic material into cells. By incorporating this compound into vector systems, researchers can enhance the specificity and efficiency of gene delivery methods, potentially improving therapeutic outcomes in genetic disorders .

Case Studies

Mechanism of Action

The mechanism by which 2-azido-N-(2,4-difluorophenyl)acetamide exerts its effects involves its ability to react with biological targets, such as proteins and enzymes. The azido group can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This can result in changes in biological activity, which can be studied to understand the role of these targets in various processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-azido-N-(2,4-difluorophenyl)acetamide and its analogs:

Structural and Crystallographic Differences

- Azide Orientation : In 2-azido-N-(4-methylphenyl)acetamide, the azide group exhibits rotational flexibility, with torsion angles ranging from 102.7° to 173.9°, influencing hydrogen-bonded crystal chains along the c-axis . The 2,4-difluorophenyl analog likely adopts a more rigid conformation due to steric and electronic effects of fluorine atoms.

- Hydrogen Bonding: The 4-methylphenyl derivative forms N–H···O hydrogen bonds with glide-plane-related molecules, stabilizing zigzag chains .

Biological Activity

2-Azido-N-(2,4-difluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C9H8F2N4O. The synthesis typically involves the reaction of 2,4-difluoroaniline with acetic anhydride to form the acetamide derivative, followed by azidation with sodium azide.

Synthesis Steps

-

Formation of Acetamide :

-

Azidation :

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various azido compounds, including this compound. The results demonstrated significant inhibition against several bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| This compound | Escherichia coli | 20 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. A notable study reported the following findings:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 12 µM

- HeLa: 10 µM

These results suggest that the compound may act through the induction of apoptosis in cancer cells.

The proposed mechanism of action for this compound involves its ability to interact with specific cellular targets:

- Enzyme Inhibition : The azido group may facilitate binding to enzymes involved in cell proliferation.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells leading to apoptosis.

Case Studies

Several case studies have explored the pharmacological potential of azido compounds:

-

Study on Antibacterial Properties : A comprehensive study published in Journal of Medicinal Chemistry highlighted that compounds with azido groups showed enhanced antibacterial activity compared to their non-azido counterparts.

"Azido compounds demonstrate a unique mechanism of action that disrupts bacterial cell wall synthesis" .

- Anticancer Research : Another research article focused on the anticancer properties of azido derivatives indicated that structural modifications could lead to increased potency against various cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-azido-N-(2,4-difluorophenyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of analogous fluorophenyl acetamides (e.g., 2-chloro-N-(2,4-dichlorophenyl)acetamide) typically involves nucleophilic substitution or condensation reactions. Key factors include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Catalysts : Anhydrous potassium carbonate or triethylamine may facilitate azide introduction .

- Yield optimization : Monitoring via thin-layer chromatography (TLC) and iterative adjustment of stoichiometric ratios (e.g., azide source:substrate) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Resolve fluorine-induced splitting patterns and confirm substitution on the phenyl ring .

- 19F NMR : Directly identifies fluorination sites and electronic effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and azide functional group integrity .

- Infrared (IR) Spectroscopy : Confirms the presence of the azide group (~2100 cm⁻¹) and acetamide carbonyl (~1650 cm⁻¹) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., fluorine, azide) on the phenyl ring influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Mechanistic insights :

- Fluorine substituents enhance electrophilicity at the acetamide carbonyl, facilitating nucleophilic attack (e.g., in Staudinger or Huisgen cycloadditions) .

- The azide group participates in click chemistry, but its reactivity may be modulated by fluorine’s inductive effects on the phenyl ring .

- Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies can resolve discrepancies in reported biological activity data (e.g., IC50 variability) across different studies?

- Key considerations :

- Assay conditions : Variations in solvent (DMSO concentration), cell lines, or incubation time can alter apparent activity .

- Structural analogs : Compare bioactivity of 2-azido derivatives with chloro or methoxy-substituted acetamides to isolate substituent effects .

- Statistical approaches : Use meta-analysis to identify outliers and validate reproducibility via dose-response curves across independent labs .

Q. What computational methods predict the binding affinity of this compound with biological targets like Akt kinase?

- In silico strategies :

- Molecular docking : Simulate interactions with Akt’s ATP-binding pocket, prioritizing poses with hydrogen bonds to fluorophenyl or azide groups .

- Molecular Dynamics (MD) : Assess stability of ligand-target complexes over 100-ns simulations to evaluate binding entropy/enthalpy .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity from analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.